2-Aminobenzenesulfonic acid
Description
Nomenclature and Isomeric Considerations in Sulfonated Aromatic Amines
The precise naming and differentiation of 2-aminobenzenesulfonic acid from its isomers are fundamental to understanding its chemical behavior and applications.
Synonyms and Common Designations
This compound is known by several names, which are often used interchangeably in scientific literature. The most common synonym is orthanilic acid . nih.govwikipedia.orgtcichemicals.commedchemexpress.com Other designations include aniline-2-sulfonic acid , o-aminobenzenesulfonic acid , and 2-sulfoaniline . innospk.comnih.govtcichemicals.comsigmaaldrich.com The IUPAC name for this compound is 2-aminobenzene-1-sulfonic acid. thermofisher.com
Distinction from Other Aminobenzenesulfonic Acid Isomers
This compound is one of three positional isomers of aminobenzenesulfonic acid. nih.gov The other two isomers are 3-aminobenzenesulfonic acid and 4-aminobenzenesulfonic acid, and it is crucial to distinguish between them as their properties and applications differ significantly.
3-Aminobenzenesulfonic acid (Metanilic acid): Also known as m-aminobenzenesulfonic acid, this isomer has the amino and sulfonic acid groups in a meta-relationship on the benzene (B151609) ring. wikipedia.orgnih.govnist.gov It is used as a reagent in the manufacturing of azo dyes and certain sulfa drugs. acs.org
4-Aminobenzenesulfonic acid (Sulfanilic acid): In this para-isomer, the functional groups are opposite each other on the benzene ring. wikipedia.orgnih.govnist.gov It is a common building block in organic chemistry and is used in the quantitative analysis of nitrate (B79036) and nitrite (B80452) ions. wikipedia.orghimedialabs.com
The differentiation of these isomers can be challenging but is achievable through techniques like trapped ion mobility spectroscopy-time-of-flight mass spectrometry (TIMS-TOF-MS). nih.gov
Relevance in Chemical Synthesis and Industrial Applications Research
The unique structure of this compound makes it a valuable intermediate in various synthetic processes and industrial applications.
Role as a Key Intermediate in Organic Synthesis
This compound serves as a fundamental building block in organic synthesis. ethz.ch Its amino and sulfonic acid groups provide reactive sites for a variety of chemical transformations, allowing for the construction of more complex molecules. medchemexpress.com For instance, it can be converted into a Schiff base, which can then be used to prepare metal complexes. medchemexpress.com
Applications in Dye and Pigment Production
A primary application of this compound is as an intermediate in the production of reactive and azo dyes. cymitquimica.cominnospk.comtsijournals.comgoogle.com The presence of both the amino and sulfonic acid groups enhances its reactivity, enabling it to form covalent bonds with fibers, which results in vibrant and long-lasting colors. innospk.com The diazotized form of this compound can be coupled with various aromatic compounds to create a wide range of dyes. unb.ca
Significance in Pharmaceutical and Agrochemical Synthesis
The structural motif of this compound is found in various biologically active compounds, making it a significant intermediate in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comethz.ch Its derivatives have been explored for their potential as antimicrobial and anti-inflammatory agents. ontosight.ai
| Property | This compound | 3-Aminobenzenesulfonic Acid | 4-Aminobenzenesulfonic Acid |
| Synonyms | Orthanilic acid, Aniline-2-sulfonic acid, o-Aminobenzenesulfonic acid | Metanilic acid, m-Aminobenzenesulfonic acid | Sulfanilic acid, p-Aminobenzenesulfonic acid |
| CAS Number | 88-21-1 innospk.com | 121-47-1 wikipedia.org | 121-57-3 wikipedia.org |
| Molecular Formula | C6H7NO3S innospk.com | C6H7NO3S wikipedia.org | C6H7NO3S wikipedia.org |
| Melting Point | 325 °C (decomposes) wikipedia.org | >300 °C wikipedia.org | 288 °C (decomposes) wikipedia.org |
| Primary Use | Intermediate for dyes and pigments cymitquimica.cominnospk.com | Intermediate for azo dyes and sulfa drugs acs.orgtheasengineers.com | Building block in organic synthesis, analysis of nitrates/nitrites wikipedia.orghimedialabs.com |
Emerging Applications in Materials Science and Nanotechnology
Recent research has highlighted the potential of this compound and its derivatives in the fields of materials science and nanotechnology. The unique chemical properties of this compound make it a valuable component for modifying materials at the nanoscale. imarcgroup.com
One notable application is in the development of novel nanocomposites. For instance, poly(m-aminobenzenesulfonic acid) (PABS) has been used to create superparamagnetic core-shell nanocomposites with Fe3O4 nanoparticles. researchgate.net These nanocomposites have shown potential in enhancing the efficiency of polymer-based solar cells. researchgate.net The synthesis of MnxFe3-xO4-Poly(m-ABS) nanocomposites has also been explored, with structural analyses indicating their potential for use in energy conversion devices. um.ac.id
Furthermore, the polymerization of aminobenzenesulfonic acid isomers is being investigated for the synthesis of sulfonated polyaniline (SPANI). unisi.itfrontiersin.org SPANI is a conductive polymer with improved solubility, making it more practical for applications in electronics and sensing devices. frontiersin.org Biocatalysis, using enzymes like laccase, is being explored as an environmentally friendly method for SPANI synthesis. unisi.itfrontiersin.org
The functionalization of periodic mesoporous organosilica (PMO) with p-aminobenzenesulfonic acid has led to the creation of efficient solid acid catalysts. These nanomaterials exhibit high surface area, uniform pore size, and excellent thermal stability, making them effective in catalyzing various organic reactions, such as the synthesis of tetrazole derivatives. rsc.org
Lignin-based poly(m-aminobenzenesulfonic acid) copolymers are also being developed as precursors for high-value-added biomaterials, demonstrating improved thermal stability compared to lignin (B12514952) alone. ktappi.kr
Historical Perspectives and Evolution of Research on this compound
The history of this compound is intertwined with the development of synthetic dyes. The era of synthetic dyes began in 1856 with William Henry Perkin's accidental synthesis of mauveine. wur.nlunb.ca This discovery paved the way for the chemical industry to produce a vast array of colorants. wur.nl
The synthesis of azo dyes, a major class of dyes, was made possible by Peter Griess's discovery of the diazotization reaction in 1858. wur.nl this compound became an important intermediate in the production of these dyes. google.com
Early methods for the preparation of orthanilic acid involved the reduction of nitrobenzenesulfonic acid. orgsyn.org Over time, various synthetic routes have been developed. One common method involves the sulfonation of aniline (B41778). wikipedia.org Another approach starts with o-chloronitrobenzene, which is converted to o-nitrobenzene sulfonic acid and then reduced to form orthanilic acid. google.com More recent innovations include a one-step method for preparing orthanilic acid from aniline using a metal hydrogen sulfate (B86663) catalyst, which offers a shorter process route and higher yield. google.com
Research on this compound has also expanded to include its environmental fate and biodegradability. Studies have shown that it can be degraded under aerobic conditions by specific microbial populations. researchgate.net Its role as a corrosion inhibitor has also been investigated, particularly in industrial processes like CO2 absorption. researchgate.net
The evolution of research on this compound showcases a progression from its foundational role in the dye industry to its current exploration in advanced materials and environmental science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H7NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H,8,9,10) | |
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InChI Key |
ZMCHBSMFKQYNKA-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)O | |
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Molecular Formula |
C6H7NO3S | |
| Record name | 2-AMINOBENZENE SULFONIC ACID | |
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Related CAS |
117116-75-3 | |
| Record name | Poly(aniline-2-sulfonic acid) | |
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DSSTOX Substance ID |
DTXSID1024463 | |
| Record name | Orthanilic acid | |
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Molecular Weight |
173.19 g/mol | |
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Physical Description |
2-aminobenzene sulfonic acid is a light brown powder. (NTP, 1992), Solid; [Merck Index] Light brown solid; [CAMEO] | |
| Record name | 2-AMINOBENZENE SULFONIC ACID | |
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| Record name | Orthanilic acid | |
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Solubility |
10 to 50 mg/mL at 72 °F (NTP, 1992) | |
| Record name | 2-AMINOBENZENE SULFONIC ACID | |
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CAS No. |
88-21-1 | |
| Record name | 2-AMINOBENZENE SULFONIC ACID | |
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| Record name | 2-Aminobenzenesulfonic acid | |
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| Record name | Orthanilic acid | |
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| Record name | 2-Aminobenzenesulfonic acid | |
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| Record name | Benzenesulfonic acid, 2-amino- | |
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| Record name | 2-aminobenzenesulphonic acid | |
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| Record name | ORTHANILIC ACID | |
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Melting Point |
617 °F (decomposes) (NTP, 1992) | |
| Record name | 2-AMINOBENZENE SULFONIC ACID | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Advanced Synthetic Methodologies for 2 Aminobenzenesulfonic Acid and Its Derivatives
Classical and Modern Synthetic Routes to 2-Aminobenzenesulfonic Acid
This compound, also known as orthanilic acid, is a crucial intermediate in the production of various chemicals, including dyes and pharmaceuticals. google.comguidechem.com Over the years, several synthetic methods have been developed for its preparation, ranging from classical multi-step procedures to more modern and efficient approaches.
Synthesis from 2-Nitrothiophenol (B1584256)
A known method to produce this compound involves the use of 2-nitrothiophenol as a starting material. chemicalbook.comgoogle.com The process consists of boiling 2-nitrothiophenol in a mixture of dioxane and water. chemicalbook.comgoogle.com This reaction reportedly yields this compound in high purity and with a yield of approximately 86.7%. chemicalbook.comgoogle.com The reaction conditions for this synthesis are summarized in the table below.
| Starting Material | Solvent System | Reaction Condition | Yield |
| 2-Nitrothiophenol | Dioxane and Water (20:1 ratio) | Boiling for seven hours | 86.7% |
| Data from multiple sources chemicalbook.comgoogle.com |
This method is also applicable to substituted 2-nitrothiophenols, allowing for the preparation of ring-substituted analogues of this compound. google.com
Derivation from 2-Chloronitrobenzene via Disulfide Intermediates
A widely documented industrial preparation of this compound begins with 2-chloronitrobenzene. google.comchemicalbook.comchemicalbook.com This multi-step synthesis involves the initial reaction of 2-chloronitrobenzene with sodium disulfide in an aqueous alcoholic solution to form 2,2'-dinitrodiphenyl disulfide. chemicalbook.comchemicalbook.com
From this disulfide intermediate, there are two primary pathways to obtain the final product:
Pathway A:
The 2,2'-dinitrodiphenyl disulfide is dissolved in a mixture of hydrochloric acid and nitric acid. chemicalbook.comchemicalbook.com
This solution is then oxidized with chlorine to produce 2-nitrobenzenesulfonyl chloride. chemicalbook.comchemicalbook.com
The resulting sulfonyl chloride is hydrolyzed using a soda solution to yield o-nitrobenzenesulfonic acid. chemicalbook.comchemicalbook.com
Finally, the nitro group is reduced with iron turnings to afford this compound. chemicalbook.comchemicalbook.com
Pathway B:
The 2,2'-dinitrodiphenyl disulfide is first reduced to form 2,2'-diaminodiphenyl disulfide. chemicalbook.comchemicalbook.com
This intermediate is then oxidized with hydrogen peroxide in aqueous sulfuric acid to yield this compound. chemicalbook.comchemicalbook.com
The use of iron powder for reduction in some of these classical methods is known to generate significant amounts of iron sludge and wastewater, leading to environmental concerns and potentially lower product purity. guidechem.com
Synthesis from Benzothiazole (B30560) or Mercaptobenzothiazole
An alternative synthetic route utilizes benzothiazole or mercaptobenzothiazole as the starting material. chemicalbook.comchemicalbook.com This method involves the alkaline hydrolysis of either benzothiazole or mercaptobenzothiazole to produce 2,2'-diaminodiphenyl disulfide. chemicalbook.comchemicalbook.com This intermediate is then oxidized, typically with hydrogen peroxide, to form this compound. chemicalbook.comchemicalbook.com A key advantage of this method is that the entire synthesis, starting from benzothiazole, can be conducted in a single reactor under alkaline conditions, with a reported yield of 70%. chemicalbook.comchemicalbook.com
More recently, a palladium-catalyzed methodology has been developed for the synthesis of 2-aminobenzenesulfonic acids from benzothiazoles. tandfonline.comresearchgate.net This method employs chloramine-B as the oxidant in an alkaline acetonitrile/water mixture at 80°C, offering good to excellent yields. tandfonline.comresearchgate.net This catalytic approach presents a newer, efficient alternative for this conversion. tandfonline.com
Direct Catalytic Sulfonation of Aniline (B41778)
The direct sulfonation of aniline typically yields the para-substituted product, 4-aminobenzenesulfonic acid (sulfanilic acid), almost quantitatively at elevated temperatures. scribd.com The ortho-isomer, this compound, is generally formed in much smaller amounts, necessitating alternative industrial production methods. scribd.com
However, recent developments have focused on catalytic methods to favor the formation of the ortho-isomer. A patented method describes the direct catalytic sulfonation of aniline in a transposition mode using a metal hydrogen sulfate (B86663), such as sodium hydrogen sulfate or potassium acid sulfate, as a catalyst. google.comgoogle.com This process involves heating a mixture of aniline, sulfuric acid, and the catalyst at temperatures between 100-250°C for 2-25 hours. google.com This one-step method is reported to achieve a conversion efficiency of up to 100% and a yield of over 95%, with the added benefit of a shorter process route, reduced waste, and lower costs. google.comgoogle.com
| Catalyst | Reactants | Temperature | Time | Yield |
| Metal Hydrogen Sulfate | Aniline, Sulfuric Acid | 100-250°C | 2-25 hours | >95% |
| Data from multiple sources google.comgoogle.com |
Exploration of Green Chemistry Principles in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes for aminobenzenesulfonic acids. Biocatalysis, for instance, has emerged as a promising alternative for synthesizing sulfonated polyaniline, offering milder reaction conditions such as neutral pH and lower temperatures, which reduces waste and toxicity. unisi.it
The direct sulfonation of aniline using microwave irradiation without a solvent has also been explored as a green alternative for producing sulfanilic acid. bibliotekanauki.pl While this study focused on the para-isomer, the application of microwave-assisted synthesis represents a potential avenue for greener production of other isomers as well. bibliotekanauki.pl The use of reusable solid acid catalysts, such as silica-supported perchloric acid (SiO2/HClO4) and potassium hydrogen sulfate (SiO2/KHSO4), for the sulfonation of aromatic compounds under solvent-free conditions, also aligns with green chemistry principles by offering high yields and catalyst recyclability. ajgreenchem.com
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized derivatives of this compound is crucial for expanding its applications in various fields, including medicinal chemistry and materials science.
One approach involves the derivatization of the sulfonic acid group. For example, this compound can be converted to its corresponding sulfonyl chloride, which can then be reacted with amines to form sulfonamides. cam.ac.uk This transformation can be achieved even in the presence of the aniline functional group. cam.ac.uk
Another strategy is the functionalization of the aromatic ring or the amino group. For instance, the amino group can be protected, such as by acetylation, or converted to other functional groups via reactions like the Sandmeyer reaction, which can replace the amino group with a halide. cam.ac.uk
Furthermore, functionalized derivatives can be synthesized from appropriately substituted starting materials. For example, substituted 2-nitrothiophenols can be used to prepare ring-substituted 2-aminobenzenesulfonic acids. google.com Similarly, palladium-catalyzed methods starting from substituted benzothiazoles can yield a variety of functionalized this compound derivatives. tandfonline.com
Recent research has also focused on creating novel materials incorporating the this compound moiety. This includes the synthesis of poly-2-aminobenzene sulfonic acid modified TiO2 nanoparticles for photocatalytic applications and the functionalization of glassy carbon electrodes with p-aminobenzene sulfonic acid for the development of electrochemical sensors. researchgate.netnih.gov
Multi-step Reaction Processes for Complex Derivatives
The synthesis of complex derivatives from this compound often requires multi-step reaction sequences. These processes allow for the introduction of diverse functional groups and the construction of intricate molecular architectures.
One of the most common multi-step syntheses involving this compound is the formation of azo dyes . This is typically a two-step process. The first step is diazotization, where the primary amine group of this compound is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. pbworks.comunb.ca The resulting diazonium ion is an electrophile that is then subjected to a coupling reaction with a nucleophilic aromatic compound, such as a phenol (B47542) or another amine, to form the final azo dye. pbworks.com These dyes, characterized by the -N=N- azo group, have a wide range of colors and are of significant industrial importance. pbworks.comunb.ca
A more complex derivative can be synthesized by reacting this compound with a thiobarbituric acid derivative. For example, the synthesis of compound 3j (2-((2,4-dithioxo-1,3-diazinan-5-ylidene)methyl)benzenesulfonic acid) was achieved with a yield of 80%. tandfonline.com This reaction creates a molecule with potential applications in medicinal chemistry, such as α-glucosidase inhibition. tandfonline.com
Furthermore, multi-component reactions (MCRs) provide an efficient route to complex heterocyclic structures. In a one-pot, three-component synthesis, derivatives of 2,3-dihydroquinazolin-4(1H)-one were created using isatoic anhydride, an aromatic primary amine, and pyridine-3-carbaldehyde. uobaghdad.edu.iq While the specific example cited utilized 4-aminobenzenesulfonic acid, the methodology demonstrates how aminobenzenesulfonic acids can serve as key building blocks in constructing complex heterocyclic systems. uobaghdad.edu.iq
| Derivative Class | Starting Materials | Key Steps | Typical Product Structure | Ref. |
| Azo Dyes | This compound, Sodium Nitrite, Coupling Agent (e.g., 2-naphthol, salicylic (B10762653) acid) | 1. Diazotization 2. Azo Coupling | Ar-N=N-Ar' | pbworks.comunb.ca |
| Thiobarbituric Acid Derivatives | This compound, Thiobarbituric acid precursor | Condensation Reaction | Complex enamine structure | tandfonline.com |
| 2,3-dihydroquinazolin-4(1H)-ones | Isatoic anhydride, Aminobenzenesulfonic acid, Aldehyde | One-pot, three-component condensation and cyclization | Fused heterocyclic system | uobaghdad.edu.iq |
Combinatorial Synthesis Approaches for this compound Libraries
Combinatorial chemistry is a powerful technique used to rapidly generate a large number of structurally related compounds, known as a library. pbworks.com These libraries are then screened for a desired activity, which can range from catalytic properties to therapeutic potential. pbworks.comgoogle.com
A primary application of combinatorial synthesis using this compound is the creation of azo dye libraries . pbworks.com In this approach, a set of aminobenzenesulfonic acid isomers (including 2-, 3-, and 4-aminobenzenesulfonic acid) is reacted with a variety of aromatic coupling partners. pbworks.comivypanda.com Each combination of an aminobenzenesulfonic acid and a coupling reagent can produce a unique dye, leading to a library of compounds with a broad spectrum of colors. pbworks.com
The general procedure involves two main stages:
Diazotization : An aminobenzenesulfonic acid is dissolved in an aqueous sodium carbonate solution. This solution is then added dropwise to an ice-cold acidic solution containing sodium nitrite to form the corresponding diazonium salt. pbworks.com
Coupling : The diazonium salt suspension is then added portionwise to a set of different nucleophilic coupling reagents (e.g., 1-naphthol, 2-naphthol, salicylic acid) dissolved under basic conditions. Each reaction vessel will yield a different azo dye. pbworks.comdocsity.com
This combinatorial approach allows for the systematic exploration of structure-property relationships within the azo dye class. The resulting color is dependent on the specific structures of both the aminobenzenesulfonic acid and the coupling partner used. ivypanda.com
| Amine Component | Coupling Component | Resulting Dye Color (Example) | Ref. |
| 4-Aminobenzenesulfonic acid | 1-Naphthol | Dark Red | ivypanda.com |
| 3-Aminobenzenesulfonic acid | 2-Naphthol | Dark Orange | ivypanda.com |
| This compound | Salicylic acid | Yellow/Orange | unb.ca |
| 4-Aminobenzenesulfonic acid | Dimethylaniline | Yellow | pbworks.com |
Biocatalytic Synthesis of Derivatives and Related Polymers
Biocatalysis has emerged as a green chemistry alternative for synthesis, offering milder reaction conditions, such as neutral pH and lower temperatures, and reduced environmental impact compared to traditional chemical methods. nih.gov Enzymes like laccase, a multicopper oxidoreductase, are particularly useful as they can catalyze the oxidation of various substrates using atmospheric oxygen. nih.gov
The homopolymerization of aminobenzenesulfonic acid isomers (ortho, meta, and para) is generally challenging due to the strong electron-withdrawing nature of the sulfonic acid group. nih.govresearchgate.net However, biocatalytic methods have shown promise. Laccase enzymes have been successfully used to catalyze the polymerization of these monomers to produce sulfonated polyaniline (SPANI), a conductive polymer with improved solubility and processability. nih.govresearchgate.net
Specifically for the ortho-isomer, research has shown that the electrochemical polymerization of This compound (orthanilic acid, o-ASA) is significantly enhanced when performed on a gold electrode precoated with polyaniline (PANI). researchgate.net This process yields thicker, stable, and electroactive films in aqueous media at room temperature. researchgate.net In a related study, laccase from Trametes versicolor was used for the in-situ polymerization of 2,5-diaminobenzenesulfonic acid on wool fabrics, imparting both pH-responsive color-changing and conductive properties to the textile. researchgate.net
While synthesis is a primary focus, biocatalysis also governs the degradation of these compounds. Studies on biodegradability have found that under aerobic conditions, specific microbial cultures can degrade and mineralize this compound. researchgate.net This process involves the breakdown of the aromatic ring and the release of the sulfonate group as sulfate, demonstrating a complete biological transformation. researchgate.net
| Biocatalytic Process | Enzyme/System | Substrate | Product | Key Advantage | Ref. |
| Enzymatic Polymerization | Laccase (Trametes versicolor) | 3-Aminobenzenesulfonic acid | Sulfonated Polyaniline (SPANI) | Green synthesis, mild conditions | nih.govresearchgate.net |
| Enhanced Electropolymerization | Polyaniline-coated electrode | This compound | Poly(orthanilic acid) film | Thicker, stable films in aqueous media | researchgate.net |
| In-situ Polymerization on Fabric | Laccase (Trametes versicolor) | 2,5-Diaminobenzenesulfonic acid | pH-responsive, conductive wool | Functionalization of materials | researchgate.net |
| Aerobic Biodegradation | Bioaugmented enrichment culture | This compound | CO₂, H₂O, Sulfate | Environmental remediation | researchgate.net |
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and reducing energy consumption and waste. For the synthesis of aminobenzenesulfonic acids and their derivatives, various parameters such as temperature, catalyst, solvent, and energy source are manipulated.
A significant advancement in the synthesis of aminobenzenesulfonic acids is the use of alternative energy sources. Ultrasonically assisted synthesis using a Vilsmeier Haack (VH) reagent has been shown to trigger the sulfonation of anilines at room temperature. scirp.orgsemanticscholar.org This method provides the corresponding sulfonic acid derivatives in very good yields, with sonication leading to enhanced yields and significantly reduced reaction times compared to conventional stirring methods. scirp.org
| Method | Reagents | Temperature | Yield of this compound | Time | Ref. |
| Conventional Stirring | Aniline, (DMF + SOCl₂)/NaHSO₃ | Room Temp. | 88% | 3.5 h | scirp.org |
| Sonication | Aniline, (DMF + SOCl₂)/NaHSO₃ | Room Temp. | 92% | 2.5 h | scirp.org |
Microwave-assisted synthesis offers another powerful tool for optimization. In the synthesis of sulfanilic acid (p-aminobenzenesulfonic acid), irradiating a paste of aniline hydrogen sulfate with microwaves at 400 W reduced the reaction time from several hours to just three minutes, achieving a 90% yield with no detectable byproducts. This rapid, solvent-free method minimizes thermal degradation and energy consumption.
For the synthesis of derivatives, reaction optimization is equally important. The Ullmann coupling reaction , which forms a C-N bond, is a key step in creating complex derivatives from aminobenzenesulfonic acids. The efficiency of this reaction can be highly dependent on the choice of catalyst and the pH of the reaction medium. In a microwave-assisted Ullmann coupling of bromaminic acid with 2,5-diaminobenzenesulfonic acid, systematic screening of different copper catalysts (Cu(0), Cu(I), Cu(II)) and buffer pH was performed. mdpi.com It was found that CuSO₄ in water with triethylamine (B128534) as a base gave a quantitative conversion and an excellent yield (>75%), demonstrating how crucial parameter optimization is for achieving desired outcomes in complex syntheses. mdpi.com
Spectroscopic and Structural Characterization of 2 Aminobenzenesulfonic Acid
Advanced Spectroscopic Analysis Techniques
Spectroscopic techniques are crucial for elucidating the structural features of 2-aminobenzenesulfonic acid. Methods such as IR, NMR, UV-Vis, and mass spectrometry provide detailed insights into its vibrational modes, atomic connectivity, electronic transitions, and molecular mass.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups. The IR spectrum of this compound displays characteristic absorption bands corresponding to the amino group (-NH₂), the sulfonic acid group (-SO₃H), and the aromatic benzene (B151609) ring. In its zwitterionic form (H₃N⁺-C₆H₄-SO₃⁻), the vibrational frequencies are shifted compared to the neutral form.
Computational studies, often employing Density Functional Theory (DFT), have been used to assign these vibrational modes. For instance, the scissoring vibration of the amino group (δNH₂) has been reported at 1637 cm⁻¹ in the IR spectrum. orientjchem.org Aromatic C-H in-plane bending modes are observed around 1101 cm⁻¹. orientjchem.org The presence of the sulfonate group (SO₃⁻) gives rise to strong characteristic stretching vibrations. The symmetric and asymmetric stretching vibrations of the S=O bonds are key identifiers. chemmethod.com Aromatic C-H stretching is typically observed around 2940-2950 cm⁻¹. chemmethod.com
A summary of key experimental IR absorption bands for this compound and related structures is presented below.
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
| N-H / O-H Stretch | ~3429 | Amino / Hydroxyl |
| C-H Aromatic Stretch | ~2968 | Benzene Ring |
| NH₂ Scissoring | 1637 | Amino Group |
| N=N Stretch (in azo dye derivative) | 1450 | Azo Group |
| S=O Stretch | 1035 - 1040 | Sulfonate Group |
| C-H Aromatic Bending | 1101 (in-plane), 879 (out-of-plane) | Benzene Ring |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the aromatic protons and the amine protons. In a DMSO-d₆ solvent, the aromatic protons typically appear in the range of 7.10 to 7.80 ppm. chemicalbook.com The amine and sulfonic acid protons can be highly variable and may appear as a broad signal, such as one observed at 9.17 ppm, which is indicative of the zwitterionic nature of the compound in solution. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Studies on aminosulfonic acids have shown that they exist predominantly in their zwitterionic form in solvents like DMSO. scribd.com While specific data for the 2-amino isomer is limited in readily available literature, the chemical shifts for the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing sulfonate group.
Below is a table summarizing representative ¹H NMR chemical shifts.
| Proton Environment | Solvent | Chemical Shift (ppm) |
| Aromatic Protons | DMSO-d₆ | 7.10 - 7.80 |
| Amine/Sulfonic Protons | DMSO-d₆ | ~9.17 (broad) |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, the key transitions are typically π → π* and n → π. The benzene ring and its substituents constitute the chromophore. The π → π transition, related to the extent of conjugation in the benzene ring, is often observed in the 280–300 nm range for aminobenzenesulfonic acids. journalijar.com When copolymerized with aniline (B41778), a characteristic absorption peak for this transition was noted at 326 nm. chemmethod.com The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and pH. In studies of the oxidation products of aminobenzenesulfonic acids, absorption bands have been observed at wavelengths such as 370 nm and 410 nm, indicating the formation of new chromophoric systems. frontiersin.org
| Transition Type | Wavelength Range (nm) |
| π → π | ~280 - 330 |
| n → π | > 260 |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₇NO₃S), the calculated monoisotopic mass is approximately 173.0147 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule undergoes fragmentation, providing structural clues. The mass spectrum of orthanilic acid shows a molecular ion peak (M⁺) at an m/z of 173. nih.gov Key fragment ions are observed at m/z values of 93 (M-SO₃)⁺, corresponding to the loss of the sulfonic group to form an aniline radical cation, and 65, which arises from the subsequent loss of HCN from the aniline fragment. chemicalbook.comnih.gov
| Ion | m/z | Identity |
| [M]⁺ | 173 | Molecular Ion |
| [M-SO₃]⁺ | 93 | Aniline radical cation |
| [C₅H₅]⁺ | 65 | Loss of HCN from aniline fragment |
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid. Studies have confirmed that this compound exists in a zwitterionic form in the crystalline state, with the amino group protonated (-NH₃⁺) and the sulfonic acid group deprotonated (-SO₃⁻). researchgate.net This structure is stabilized by extensive intermolecular hydrogen bonding between the ammonium (B1175870) groups and the sulfonate oxygen atoms, creating a robust three-dimensional network. researchgate.netiucr.org Analysis of crystal structure data from the Crystallography Open Database reveals specific details about its solid-state architecture. nih.gov
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
| Orthorhombic | Pbca | 15.00 | 12.87 | 7.47 |
Data corresponds to a representative crystal structure containing the 2-aminobenzenesulfonate (B1233890) anion.
Theoretical Studies and Computational Chemistry
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides deep theoretical insight into the structural and electronic properties of this compound, complementing experimental findings. DFT calculations, often using the B3LYP functional, have been successfully applied to predict and analyze the vibrational spectra (IR and Raman) of orthanilic acid. orientjchem.org These calculations help in the precise assignment of complex vibrational modes and confirm the zwitterionic structure as the most stable form.
Theoretical studies also explore the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. orientjchem.org Furthermore, computational models have been used to investigate the role of orthanilic acid derivatives as transient directing groups in chemical synthesis, highlighting the utility of these theoretical approaches in understanding reaction mechanisms. acs.org
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. For aromatic compounds like orthanilic acid, DFT calculations can accurately predict bond lengths, bond angles, and torsional angles, which define the molecule's three-dimensional shape.
Computational studies on orthanilic acid have utilized DFT methods to correlate theoretical data with experimental results, such as those from FT-IR and FT-Raman spectroscopy. orientjchem.orgresearchgate.net For instance, the calculated vibrational wavenumbers for orthanilic acid have been shown to be in good agreement with experimental values. researchgate.net Specifically, certain vibrational modes, such as NH2 scissoring, have been reported at 1637 cm⁻¹ (IR), 1634 cm⁻¹ (Raman), and calculated at 1642 cm⁻¹ (HF), demonstrating the reliability of computational approaches. researchgate.net DFT has also been used to calculate the electrophilicity index values for related dye molecules derived from this compound. researchgate.net These calculations are fundamental to understanding the reactivity and potential applications of the compound and its derivatives. researchgate.net
Table 1: Selected Calculated Vibrational Frequencies for Orthanilic Acid An interactive data table.
| Vibrational Mode | Experimental (cm⁻¹) | Theoretical (cm⁻¹) | Reference |
| NH₂ Scissoring | 1637 (IR), 1634 (Raman) | 1642 (HF) | researchgate.net |
| Ring Modes | ~1101 | 1112 (DFT) | orientjchem.org |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability, reactivity, and electronic transport properties.
A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy for electronic excitation, indicating higher reactivity. orientjchem.org Conversely, a large gap implies high stability and low reactivity. For orthanilic acid, the HOMO would be primarily located on the electron-rich benzene ring and the amino group, while the LUMO would be associated with the electron-withdrawing sulfonic acid group. This distribution facilitates intramolecular charge transfer. The hardness (η) of a molecule, which is a measure of its resistance to deformation or change, can be calculated from the HOMO and LUMO energies (η = (E_LUMO - E_HOMO) / 2). orientjchem.org DFT calculations are the primary tool for determining these orbital energies and the resulting energy gap. researchgate.netresearchgate.net
Table 2: Frontier Molecular Orbital Properties An interactive data table.
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |
| Energy Gap (E_LUMO - E_HOMO) | Energy difference between LUMO and HOMO | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap signifies higher reactivity. |
| Hardness (η) | Resistance to change in electron distribution | Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting and understanding how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. The MEP map uses a color spectrum to represent different potential values: red indicates regions of high electron density and negative electrostatic potential (nucleophilic sites), while blue indicates regions of low electron density and positive electrostatic potential (electrophilic sites). Green represents areas with neutral or near-zero potential.
For this compound, an MEP map would be expected to show the most negative potential (red) localized around the oxygen atoms of the sulfonate group, due to their high electronegativity. The hydrogen atoms of the protonated amino group and the sulfonic acid hydroxyl group would exhibit the most positive potential (blue), making them susceptible to nucleophilic attack. The aromatic ring would likely show a gradient of potential. Such maps are generated using data from DFT calculations and are crucial for understanding intermolecular recognition patterns. researchgate.net
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.
By mapping properties like normalized contact distance (d_norm) onto this surface, specific intermolecular contacts can be identified and highlighted. Red spots on the d_norm map indicate close contacts, such as hydrogen bonds. The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular interactions by plotting the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). Each type of interaction (e.g., O···H, H···H, C···H) produces a characteristic pattern on the plot, and the area under these patterns corresponds to the relative contribution of that interaction to the total crystal packing. researchgate.netresearchgate.net This method provides a detailed quantitative breakdown of the forces holding the crystal together. For a molecule like orthanilic acid, with both hydrogen bond donors (-NH₂, -SO₃H) and acceptors (=O), this analysis is critical for understanding its solid-state structure. researchgate.netresearchgate.net
Table 3: Common Intermolecular Contacts Quantified by Hirshfeld Surface Analysis An interactive data table.
| Contact Type | Description | Typical Fingerprint Plot Appearance |
| O···H / H···O | Hydrogen bonds and other polar interactions | Sharp, distinct spikes at low dᵢ and dₑ values. |
| H···H | Van der Waals forces, often the most abundant contact | A large, diffuse region in the center of the plot. |
| C···H / H···C | Weak hydrogen bonds or van der Waals interactions | Wing-like shapes extending from the central region. |
| C···C | π-π stacking interactions | Appears at longer dᵢ and dₑ values, often with characteristic "triangle" patterns on the shape index surface. |
Potential Energy Surface (PES) Scans for Conformational Analysis
Potential Energy Surface (PES) scans are computational procedures used to explore the conformational flexibility of a molecule. This is achieved by systematically changing specific geometric parameters, most commonly dihedral angles, while optimizing the rest of the molecular geometry at each step. The resulting plot of energy versus the scanned coordinate reveals the locations of energy minima (stable conformers) and energy barriers (transition states) for conformational changes. researchgate.net
For this compound, key dihedral angles for a PES scan would include the rotation around the C-S bond (connecting the sulfonate group to the ring) and the C-N bond (connecting the amino group to the ring). By performing these scans, the most stable, low-energy conformation of the molecule can be identified. This analysis is crucial for understanding which shapes the molecule is likely to adopt in different environments and how its conformation influences its chemical and physical properties. researchgate.net Computational studies on related amino acids and peptides frequently use PES scans to establish the foundational low-energy structures before further analysis. researchgate.net
Biological Activities and Mechanistic Investigations of 2 Aminobenzenesulfonic Acid
Role in Microbial Metabolism and Biotransformation Pathways
2-Aminobenzenesulfonic acid, also known as orthanilic acid, is a compound that undergoes microbial degradation, particularly in environments acclimated to industrial pollutants. Its biotransformation is a key process in the environmental fate of various sulfonated aromatic compounds.
Involvement in Benzoate (B1203000) Degradation
Research has indicated that this compound is involved in the broader metabolic pathways of benzoate degradation wikipedia.orgselleckchem.com. While detailed pathways connecting it directly to the central benzoate degradation routes are complex, its structural similarity allows it to be processed by microbial enzymatic systems accustomed to aromatic compounds. The aerobic degradation of related compounds like 2-aminobenzoate (B8764639) can proceed through pathways that eventually converge with catechol degradation, a central intermediate in the breakdown of many aromatic molecules nih.gov.
Microbial Metabolism in Diverse Environments
The microbial metabolism of this compound is notably observed in specific, often contaminated, environments. Degradation of this compound occurs under aerobic conditions, primarily driven by microbial consortia sourced from environments with a history of pollution from sulfonated aromatic amines researchgate.netwur.nl. Enrichment for bacteria capable of utilizing orthanilic acid as a sole carbon source has been successful using inocula from industrial wastewater treatment sludge researchgate.net. This suggests that the capacity for its metabolism is not ubiquitous but can be a developed trait in microbial communities exposed to such xenobiotic compounds. Studies have shown that out of several aminobenzenesulfonic acid isomers, the 2- and 4-isomers were the ones observed to be degraded under aerobic conditions researchgate.netwur.nl.
Enzymatic Mechanisms of Degradation (e.g., inducible enzymes)
The enzymatic machinery responsible for the degradation of this compound appears to be inducible. This means that the presence of the substrate itself triggers the synthesis of the necessary enzymes researchgate.net. Experiments using chloramphenicol, an inhibitor of protein synthesis, showed that degradation was halted in cells that were not pre-exposed to the compound, confirming the inducible nature of the enzymes researchgate.net. The degradation pathway in some organisms, such as Alcaligenes sp. O-1, involves deamination of the aromatic ring preceding desulfurization ethz.ch. In other organisms, desulfurization may occur before deamination ethz.ch. The initial step often involves transport across the cell membrane, followed by enzymatic attack ethz.ch.
Effect of Co-substrates (e.g., glucose) on Biodegradation
The presence of a co-substrate like glucose can have a significant and variable impact on the biodegradation of this compound. The outcome is largely dependent on the acclimation history of the microbial culture researchgate.net.
Co-acclimated Culture : A bacterial consortium adapted to a mixture of this compound and glucose demonstrated the ability to remove both substrates simultaneously researchgate.net.
Glucose-acclimated Culture : When a culture was only acclimated to glucose, the presence of glucose led to catabolic repression, where the metabolism of this compound was suppressed in favor of the more easily metabolizable glucose researchgate.net.
This illustrates the complex regulatory networks that govern substrate utilization in microbial communities.
| Culture Acclimation | Effect of Glucose on 2-ABS Degradation | Observation |
| Adapted to 2-ABS and Glucose | Concomitant Removal | Both substrates were degraded simultaneously. |
| Adapted to Glucose only | Catabolic Repression | Glucose was utilized preferentially, and 2-ABS degradation was inhibited. |
Pharmacological and Physiological Research
The pharmacological and physiological research on this compound is limited. However, some studies have pointed to potential biological effects. In vitro experiments using guinea pig heart preparations have shown that orthanilic acid can exert a positive inotropic effect, meaning it can increase the force of muscular contraction nih.gov. In these studies, heart preparations were exposed to a 20 mM concentration of orthanilic acid for 60 minutes nih.gov.
Furthermore, orthanilic acid has been identified as an inhibitor of the glutathione (B108866) S-transferase (GST) enzyme system in vitro nih.gov. It is suggested that by binding directly to GST, it can inhibit the enzymatic conjugation of other substances, which may serve a protective function against certain dyes that are metabolized into such compounds nih.gov.
| Biological Effect | Model System | Key Finding |
| Inotropic Effect | In vitro guinea pig heart preparations | Positive inotropic effect observed at 20 mM concentration. |
| Enzyme Inhibition | In vitro rat liver glutathione S-transferase | Inhibits GST-mediated conjugation by direct binding. |
Inotropic Effects on Cardiac Tissue
Inotropic agents are substances that modify the force or energy of muscular contractions. Positive inotropes increase the strength of heart muscle contraction, while negative inotropes weaken it. These agents are crucial in the management of various cardiovascular conditions such as congestive heart failure and hypertension nih.gov. The mechanisms of action for inotropic drugs are diverse, often involving the modulation of intracellular calcium levels, which is a key regulator of cardiac contractility.
Currently, there is a notable lack of direct scientific studies investigating the specific inotropic effects of this compound on cardiac tissue. While research has explored the cardiovascular effects of structurally related compounds like taurine (B1682933), it is crucial to note that these findings cannot be directly extrapolated to this compound due to structural differences.
Taurine (2-aminoethanesulfonic acid) has been observed to influence cardiac function. It is thought to play a role in modulating intracellular calcium concentration, which is a fundamental process in excitation-contraction coupling in cardiac muscle cells. Some studies suggest that taurine may offer cardioprotective effects through its antioxidant properties and its ability to modulate ion channels researchgate.net. However, the presence of a benzene (B151609) ring in this compound introduces significant structural and electronic differences compared to the aliphatic structure of taurine, which would likely result in distinct pharmacological activities. Further research is required to elucidate any potential direct inotropic activity of this compound and to understand its mechanism of action on cardiac muscle.
Interaction with Glutathione S-Transferase and Enzymatic Conjugation
Glutathione S-transferases (GSTs) are a family of enzymes that play a critical role in the detoxification of a wide range of xenobiotic and endogenous compounds. They catalyze the conjugation of the reduced form of glutathione (GSH) to substrates, thereby increasing their water solubility and facilitating their excretion from the body.
In vitro studies have demonstrated that this compound interacts with rat liver glutathione S-transferase. Research has shown that it inhibits the enzymatic conjugation of 1-chloro-2,4-dinitrobenzene (B32670) with glutathione. This inhibitory effect is attributed to the presence of both the sulfonate group and the benzene ring in the structure of this compound.
Kinetic analyses have revealed that the inhibition is of a mixed type, affecting both the binding of glutathione and the co-substrate 1-chloro-2,4-dinitrobenzene to the enzyme. It has been observed that this compound inhibits various GST isoenzymes, including AA, A, B, C, E, and M, although the degree of inhibition varies among the different isoenzymes.
Importantly, investigations have shown that conjugates of this compound with glutathione are not formed. This indicates that the interaction with GST is through direct binding to the protein rather than serving as a substrate for conjugation. This binding to GST by this compound, a metabolite of certain food colorants, has been suggested to potentially serve a protective function against these dyes.
Inhibition of Rat Liver Glutathione S-Transferase (GST) Isoenzymes by this compound
| GST Isoenzyme | Degree of Inhibition |
|---|---|
| AA | Inhibited |
| A | Inhibited |
| B | Inhibited |
| C | Inhibited |
| E | Inhibited |
| M | Inhibited |
Structural Activity Relationships with Taurine Analogs
Taurine, or 2-aminoethanesulfonic acid, is a simple β-amino acid that plays a role in various physiological processes. Its structure consists of a two-carbon chain with an amino group and a sulfonic acid group. The structure-activity relationship (SAR) studies of taurine analogs have provided insights into the molecular features required for their biological activities. For instance, the two-carbon backbone is considered essential for some of the anticonvulsant activities observed in certain taurine derivatives nih.gov.
This compound can be considered a structural analog of taurine, with the key difference being the presence of a benzene ring to which the amino and sulfonic acid groups are attached. This aromatic ring introduces rigidity and a different electronic distribution compared to the flexible aliphatic chain of taurine.
The key structural features of this compound in comparison to taurine are:
Aromaticity: The presence of the benzene ring in this compound confers a planar and rigid structure, which is in contrast to the flexible ethylene (B1197577) backbone of taurine.
Acidity and Basicity: The electronic effects of the benzene ring can influence the pKa values of the amino and sulfonic acid groups, potentially altering the ionization state at physiological pH compared to taurine.
Lipophilicity: The aromatic ring generally increases the lipophilicity of the molecule compared to the more hydrophilic taurine.
These structural differences are expected to have a significant impact on the biological activity of this compound relative to taurine. The rigid conformation of this compound may lead to a more specific interaction with biological targets. The increased lipophilicity could affect its ability to cross cell membranes and its distribution within the body. While direct comparative SAR studies that include this compound are limited, the fundamental structural dissimilarities with taurine suggest that its biological profile is likely to be distinct.
Structural Comparison of this compound and Taurine
| Feature | This compound | Taurine |
|---|---|---|
| Core Structure | Benzene Ring | Ethylene Chain |
| Flexibility | Rigid | Flexible |
| Functional Groups | Amino, Sulfonic Acid | Amino, Sulfonic Acid |
Peptide and Protein Interactions
Promotion of Reverse Turn Formation in Peptides
This compound, also known as orthanilic acid (SAnt), has been identified as a potent promoter of reverse turn formations within peptide structures documentsdelivered.com. A reverse turn is a region of a polypeptide chain where the direction of the backbone reverses. These structures are crucial for the folding of proteins and peptides into their compact, functional three-dimensional shapes.
When incorporated into a peptide sequence in the format Xaa-SAnt-Yaa, where Xaa and Yaa represent other amino acid residues, the rigid aromatic β-amino acid structure of this compound strongly encourages the peptide backbone to adopt a reverse-turn conformation documentsdelivered.com. This is characterized by the formation of a robust 11-membered ring stabilized by hydrogen bonding documentsdelivered.com. The conformational rigidity imposed by the benzene ring of this compound is a key factor in its ability to induce these specific structural motifs.
Induction of Folded Conformations
The incorporation of this compound provides a conformational constraint that limits the flexibility of the peptide backbone, thereby favoring folded architectures. This property is of significant interest in the field of peptide design and peptidomimetics, as it allows for the creation of synthetic peptides with stable, predictable secondary structures. The ability to control peptide folding is essential for developing novel therapeutic agents and biomaterials with specific biological functions.
Environmental Fate, Ecotoxicology, and Bioremediation of 2 Aminobenzenesulfonic Acid
Biodegradation Studies in Aquatic and Terrestrial Environments
The biodegradation of 2-aminobenzenesulfonic acid is a complex process influenced by various environmental factors and the metabolic capabilities of microbial communities.
Studies have shown that the biodegradation of this compound predominantly occurs under aerobic conditions. nih.govazregents.edu Several bacterial strains have been identified that can utilize it as a source of carbon, nitrogen, and sulfur. wur.nl In contrast, there is limited evidence for the anaerobic biodegradation of sulfonated aromatic amines, including this compound. core.ac.uk Research indicates that under anaerobic conditions, these compounds are generally persistent. core.ac.ukwur.nl
The source of the microbial inoculum plays a critical role in the successful biodegradation of this compound. nih.govazregents.edu Effective degradation has been observed almost exclusively with inocula from environments with a history of pollution from sulfonated aromatic amines. nih.govresearchgate.net This suggests that prior exposure to these compounds leads to the development of microbial populations with the specific enzymatic machinery required for their breakdown. researchgate.net For instance, a bacterial consortium capable of utilizing this compound as a sole carbon and energy source was successfully developed from sludge from a chemical industry's wastewater treatment unit that handled nitro and aminoaromatics. researchgate.net
Bioreactor systems have been employed to study and enhance the degradation of this compound under controlled conditions. In aerobic bioreactors, high degradation rates have been achieved. For example, maximum degradation rates of 1.6–1.8 g/L per day have been reported for this compound at hydraulic retention times (HRTs) of 2.8–3.3 hours. azregents.eduresearchgate.net The HRT is a critical parameter, with shorter HRTs potentially leading to incomplete degradation and system instability. nih.govresearchgate.netnih.gov
Degradation Rates of Aminobenzenesulfonic Acid Isomers in an Aerobic Bioreactor
| Compound | Maximum Degradation Rate (g/L/day) | Hydraulic Retention Time (HRT) (hours) |
|---|---|---|
| This compound | 1.6 - 1.8 | 2.8 - 3.3 |
| 4-Aminobenzenesulfonic acid | Slightly lower than 2-ABS | 2.8 - 3.3 |
The complete biodegradation, or mineralization, of this compound involves the breakdown of the molecule into inorganic compounds. Evidence for extensive mineralization comes from measurements of oxygen uptake and carbon dioxide production during batch experiments. azregents.eduresearchgate.net High levels of chemical oxygen demand (COD) removal in bioreactors also support complete degradation. azregents.eduresearchgate.net Furthermore, the mineralization of the sulfonate group is confirmed by the high recovery of sulfate (B86663). azregents.eduresearchgate.net The degradation pathway in some organisms, such as Alcaligenes sp. O-1, involves deamination of the aromatic ring before desulfurization. ethz.ch
While specific isomers like this compound can be degraded by adapted microbial consortia, sulfonated aromatic amines as a class of compounds are generally considered to have poor biodegradability. core.ac.uk This recalcitrance is attributed to the stability of the aromatic ring and the presence of the electron-withdrawing sulfonate group, which makes them less susceptible to microbial attack. core.ac.uk The limited substrate range of the specific bacterial strains that can degrade these compounds further contributes to their persistence in the environment. core.ac.uk
Environmental Impact and Ecotoxicological Assessment
The potential environmental impact of this compound and other sulfonated aromatic amines is a concern due to their high water solubility, which facilitates their dispersal in aquatic systems. core.ac.uk While they are considered less dangerous than their non-sulfonated counterparts due to lower lipophilicity, their persistence can lead to long-term exposure for aquatic organisms. core.ac.uk Ecotoxicology studies are essential to determine the effects of these compounds on different trophic levels within an ecosystem. arccjournals.comresearchgate.netnih.gov The assessment of their impact on aquatic and terrestrial organisms helps in establishing environmental quality standards and managing the risks associated with their release. iajesm.comnih.gov
Toxicity Potential to Bacterial Populations
Research into the ecotoxicology of this compound (also known as orthanilic acid) has indicated a low toxicity potential towards microbial populations. Studies testing a range of sulfonated aromatic amines found that this compound did not exhibit any toxic effects on the aerobic and anaerobic bacterial populations evaluated regulations.gov. This suggests that the compound is unlikely to act as an inhibitor to microbial activity in environments where it is present. The lack of toxicity is a crucial factor when considering its environmental impact and the feasibility of biological treatment methods.
Table 1: Toxicity Profile of this compound on Bacterial Populations
| Parameter | Observation | Source(s) |
| Effect on Aerobic Bacteria | No toxic effects observed | regulations.gov |
| Effect on Anaerobic Bacteria | No toxic effects observed | regulations.gov |
Implications for Wastewater Treatment Processes
The low toxicity of this compound to bacteria has significant implications for biological wastewater treatment processes. Its presence in industrial effluent is not expected to hinder the metabolic activity of the microbial consortia responsible for breaking down organic matter in conventional treatment systems regulations.gov. However, the inherent biodegradability of this compound is poor under unacclimated conditions, suggesting that while it may not harm the bacteria, it may not be effectively removed either regulations.gov. Effective removal, therefore, requires the presence of specialized, acclimated microbial populations capable of degrading this specific compound.
Considerations for Environmental Monitoring and Regulation
Bioremediation Strategies for this compound Contamination
Development of Specialized Bacterial Enrichments
Given that this compound is degradable only under specific aerobic conditions with acclimated inocula, research has focused on developing specialized bacterial cultures for its bioremediation regulations.gov. A successful strategy involved the development of a bacterial consortium from the sludge of a wastewater treatment unit of a large chemical industry that manufactured nitro- and aminoaromatics. This consortium demonstrated the ability to use this compound as its sole source of carbon and energy fishersci.com.
Through 16S rDNA sequence analysis, the two bacterial strains constituting the consortium were identified as belonging to the genera Acinetobacter and Flavobacterium fishersci.com. This consortium was highly specific, capable of degrading this compound but not other tested isomers or benzene (B151609) sulfonates. Further studies indicated that the enzymes responsible for the degradation are inducible, meaning their production is triggered by the presence of this compound, which is essential for maintaining the high degradation potential of the culture fishersci.com.
Application in Industrial Wastewater Treatment
The specialized bacterial consortium has shown significant potential for application in treating industrial wastewater containing this compound fishersci.com. In laboratory-scale bioreactor experiments using non-sterile synthetic wastewater, the bioaugmented enrichment culture confirmed the degradation results observed in batch experiments regulations.gov.
The system demonstrated extensive mineralization of the compound, evidenced by high levels of chemical oxygen demand (COD) removal and the recovery of sulfate, indicating the breakdown of the sulfonate group regulations.gov. The consortium was capable of degrading high concentrations of the pollutant, up to 1,000 mg/L within 40 hours fishersci.com. In a continuous aerobic bioreactor, a maximum degradation rate of 1.6-1.8 g/L per day was achieved at a hydraulic retention time of 2.8-3.3 hours regulations.gov.
Table 2: Performance of a Specialized Bacterial Consortium for this compound Bioremediation
| Parameter | Finding | Source(s) |
| Bacterial Strains | Consortium of Acinetobacter sp. and Flavobacterium sp. | fishersci.com |
| Substrate Specificity | Highly specific for this compound | fishersci.com |
| Degradation Capacity | 1,000 mg/L in 40 hours | fishersci.com |
| Max. Bioreactor Rate | 1.6 - 1.8 g/L per day | regulations.gov |
| Mineralization Evidence | High COD removal, high recovery of sulfate | regulations.gov |
| Enzyme System | Inducible by the substrate | fishersci.com |
Advanced Applications and Derivatization in Materials Science
Polymer Synthesis and Modification
The unique chemical structure of 2-aminobenzenesulfonic acid, featuring both an amino group and a sulfonic acid group on an aromatic ring, makes it a monomer of significant interest for the synthesis of functional polymers. These polymers, particularly sulfonated polyaniline, exhibit valuable properties such as electrical conductivity and improved processability, opening doors for advanced applications.
Homopolymerization and Copolymerization Challenges
The direct polymerization of aminobenzenesulfonic acids, including the 2-amino isomer (orthanilic acid), presents notable challenges. The homopolymerization of these monomers is often described as a difficult undertaking. The presence of the electron-withdrawing sulfonic acid group on the aniline (B41778) ring deactivates the monomer towards oxidative polymerization, making the reaction less favorable compared to unsubstituted aniline.
In the realm of copolymerization, challenges also persist. For instance, in the oxidative copolymerization of p-phenylenediamine (B122844) with this compound, the resulting copolymers have been observed to have lower yields and molecular weights compared to the homopolymer of p-phenylenediamine. This suggests that the incorporation of the sulfonated monomer impedes the polymerization process. Research has indicated that when preparing copolymers of aniline and 3-aminobenzenesulfonic acid, there was a noticeable decrease in yield as the amount of the less reactive sulfonated monomer was increased in the initial reaction mixture.
Synthesis of Sulfonated Polyaniline (SPANI) and its Derivatives
Sulfonated polyaniline (SPANI) is a derivative of polyaniline (PANI) that offers significant advantages, most notably its solubility in water, which enhances its processability for various applications. The first water-soluble conducting derivatives of PANI were reported in 1990. mdpi.com
One common method for synthesizing SPANI involves the sulfonation of a pre-formed PANI backbone using fuming sulfuric acid. However, this method is considered suboptimal as it requires the use of hazardous and corrosive chemicals, making it difficult to scale up. mdpi.com An alternative and more direct route is the polymerization of already sulfonated aniline monomers, such as this compound.
Research has also led to the synthesis of a form of sulfonated polyaniline with a significantly higher sulfur to nitrogen ratio (S/N ≈ 0.75) compared to earlier versions (S/N ≈ 0.50). This compositional change results in substantially improved properties. The higher degree of sulfonation leads to an order of magnitude increase in room temperature DC conductivity to approximately 1 S/cm⁻¹ and nearly doubles the solubility in water. jlu.edu.cn This enhanced performance is attributed to a greater concentration of sulfonic acid groups on the polyaniline backbone. jlu.edu.cn
| Property | Conventional SPANI (EB-SPAN) | Highly Sulfonated SPANI (LEB-SPAN) |
|---|---|---|
| Sulfur/Nitrogen Ratio (S/N) | ~0.50 | ~0.75 |
| Room Temperature DC Conductivity | Lower | ~1 S/cm⁻¹ (Order of magnitude higher) |
| Solubility in Water | High | Nearly Double that of EB-SPAN |
Biocatalytic Approaches to Polymer Synthesis (e.g., laccase-catalyzed oxidation)
In response to the environmental concerns associated with traditional chemical synthesis, biocatalysis has emerged as a green alternative for producing sulfonated polyaniline. mdpi.com Enzymes, such as laccase, offer a more environmentally friendly pathway for the polymerization of aminobenzenesulfonic acid monomers. mdpi.commdpi.com
Laccase, a multicopper oxidoreductase enzyme, can catalyze the oxidation of a wide range of substrates, using atmospheric oxygen as the oxidizing agent. mdpi.com This process can be carried out under mild conditions, typically in water at moderate pH values and room temperature, without the need for harsh chemical oxidants. mdpi.com Studies have demonstrated that laccase from Trametes versicolor can effectively catalyze the oxidation of 3-aminobenzenesulfonic acid to produce SPANI. mdpi.comnih.gov The reaction can be monitored via UV-vis spectroscopy, with the appearance of a characteristic peak indicating the formation of the polymer. mdpi.comnih.gov
However, the biocatalytic process is not without its complexities. Spectroelectrochemical analysis has revealed that the laccase-catalyzed oxidation of aminobenzenesulfonic acids can also lead to the formation of byproducts, such as sulfonated azobenzene (B91143) compounds. mdpi.commdpi.com The formation of these derivatives occurs via a radical intermediate, particularly at moderately acidic pH levels. mdpi.commdpi.com Further research suggests that fine-tuning the pH could be a key factor in improving the yield of the desired SPANI polymer while minimizing byproduct formation. mdpi.comnih.gov
Incorporation into Conducting Nanocomposites
Functional Materials and Devices
The modification of inorganic materials with functional polymers derived from this compound is a promising route to creating novel functional materials for various devices.
Modification of Titanium Dioxide (TiO₂) Nanoparticles
The surface modification of titanium dioxide (TiO₂) nanoparticles is a widely explored strategy to enhance their properties for applications ranging from photocatalysis to biomedical devices. Functionalization with organic molecules, including those with amine and sulfonic acid groups, can improve dispersion, biocompatibility, and surface charge characteristics.
However, specific studies focusing on the direct modification of TiO₂ nanoparticles with this compound are not prominent in the reviewed scientific literature. Research in this area has often focused on the use of other isomers or related compounds. For example, novel superparamagnetic nanocomposites of poly(m-aminobenzenesulfonic acid) and TiO₂ have been synthesized and investigated for their properties and potential use in hybrid solar cells. daneshyari.commdpi.com While this demonstrates the potential of combining sulfonated polyanilines with TiO₂, specific data and detailed research findings on the modification using the 2-amino isomer are limited.
Photocatalytic Properties of Modified Materials
The functionalization of materials with organic molecules containing specific groups, such as amino and sulfonic acid moieties found in this compound, is a strategic approach to developing advanced photocatalytic systems. While direct modification of materials with this compound for photocatalysis is an area of emerging research, the principle is demonstrated in related systems. For instance, metal-organic frameworks (MOFs) with photocatalytic properties have been synthesized using derivatives of aminobenzene. A notable example is the porous iron-based MOF, NH₂-MIL-101(Fe), which is constructed from ferrous ions and 2-amino benzene (B151609) dicarboxylic acid nih.gov.
This material exhibits excellent photocatalytic performance, primarily through the generation of hydroxyl radicals (•OH) under photo-irradiation nih.gov. These highly reactive radicals serve as active sites for the degradation of pollutants, such as azo dyes, in wastewater nih.gov. The mechanism in such amine-functionalized MOFs is often attributed to a ligand-to-cluster charge transfer (LCCT) process, which contributes significantly to their photocatalytic activity nih.gov. The incorporation of the amino group alters the electronic properties and light absorption capabilities of the material, enhancing its efficiency as a photocatalyst nsf.gov.
Supramolecular chemistry offers another avenue for developing these materials. Macrocyclic hosts can be functionalized to create organic-inorganic hybrid materials that facilitate efficient energy transfer for photocatalysis beilstein-journals.org. The strategic placement of functional groups can create specific binding sites for substrates and promote charge separation, both of which are crucial for effective photocatalysis nsf.govbeilstein-journals.org. The sulfonic acid group, being a strong electron-withdrawing group, and the amino group, a versatile coordinating agent, make this compound a promising candidate for functionalizing materials to tune their photocatalytic and surface properties.
| Material System | Functional Component | Mechanism/Application | Key Finding |
| NH₂-MIL-101(Fe) | 2-amino benzene dicarboxylic acid | Generation of •OH radicals for azo dye degradation | Ligand-to-cluster charge transfer (LCCT) enhances photocatalytic activity nih.gov. |
| Functionalized MOFs | Nitrogen-functionalized ligands | Dual-functional photocatalysis (e.g., H₂ production and organic oxidation) | N-atoms enhance electron density and conductivity, improving photocatalytic efficiency nsf.gov. |
| Hybrid Materials | Calixarene-modified dye on TiO₂ | Efficient electron transfer for H₂ evolution | Provides a model for developing organic-inorganic hybrid photocatalysts beilstein-journals.org. |
Application in Optical Materials and Dyes (e.g., azo dyes)
This compound, also known as orthanilic acid, is a crucial intermediate in the chemical industry, particularly in the synthesis of azo dyes nbinno.comnih.gov. Azo dyes represent the largest and most important group of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings pbworks.com.
The synthesis of azo dyes from this compound involves a two-step process:
Diazotization : The primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures pbworks.comunb.ca.
Azo Coupling : The resulting diazonium salt, which is an electrophilic species, is then reacted with a coupling component. This component is an electron-rich aromatic compound, such as a phenol (B47542), a naphthol, or an aromatic amine pbworks.comunb.ca.
The specific structure of both the diazo component (derived from this compound) and the coupling component determines the final color of the dye. The extensive conjugation of the aromatic systems through the azo linkage is responsible for the absorption of light in the visible spectrum, giving the compound its color ivypanda.com. The sulfonic acid group (–SO₃H) is a key functional group known as an auxochrome, or "color helper" ivypanda.com. It enhances the water solubility of the dye and can modify its color and fastness properties when applied to fabrics. The position of the substituents on the aromatic rings influences the electronic properties of the molecule and, consequently, the wavelength of light it absorbs, leading to a wide spectrum of possible colors including yellows, oranges, and reds unb.caivypanda.com. For example, the coupling of diazotized aminobenzenesulfonic acids with different naphthol isomers results in dyes of distinct colors, such as dark red or dark orange ivypanda.com.
| Diazo Component | Coupling Component | Resulting Dye Color | Influence of pH |
| 4-Aminobenzenesulfonic acid | 1-Naphthol | Dark Red | Changes to orange with HCl; changes to red wine with NaOH ivypanda.com. |
| 3-Aminobenzenesulfonic acid | 2-Naphthol | Dark Orange | Changes to light orange with HCl; changes to orange with NaOH ivypanda.com. |
Use in Sensor Development and Electronics
The unique molecular structure of this compound, featuring both a nucleophilic amino group and an acidic sulfonic acid group, makes it and its derivatives interesting candidates for applications in sensor technology and electronics. These functional groups can be exploited to modify electrode surfaces, creating electrochemical sensors with enhanced sensitivity and selectivity for specific analytes.
Electrochemical sensors function by converting a biological or chemical interaction into a measurable electronic signal mdpi.com. The performance of these sensors heavily depends on the properties of the material used to modify the electrode surface nih.gov. Molecules like this compound can be attached to surfaces, such as those of carbon or metal oxide nanomaterials, to introduce specific functionalities. The amino group can serve as a site for further chemical modification or as a binding site for target analytes, while the sulfonic acid group can improve the material's hydrophilicity and stability in aqueous solutions, and its ionic nature can influence charge transport at the electrode-electrolyte interface.
While specific sensors based solely on this compound are not widely documented, the principles are well-established with similar compounds. For instance, functionalized carbon materials are often used to create amperometric sensors, where the electrical current generated from redox reactions is proportional to the analyte's concentration mdpi.com. The modification of sensor surfaces with organic molecules containing amine and sulfonic acid groups can facilitate the immobilization of enzymes or antibodies, leading to highly specific biosensors mdpi.com. In electronics, there is a reported use for aminobenzenesulfonic acid isomers as a component in capacitor electrolytes, suggesting a role in charge storage or conduction applications nih.gov.
Coordination Chemistry and Metal Complexes
Formation of Metal-Aminobenzenesulfonate Complexes
This compound (orthanilic acid) and its isomers are effective ligands for the formation of coordination complexes with a variety of metal ions researchgate.net. The molecule possesses two potential coordination sites: the nitrogen atom of the amino group and the oxygen atoms of the sulfonate group. This allows it to act as a chelating or bridging ligand, forming stable complexes with transition metals and other metal ions researchgate.net.
The synthesis of these complexes typically involves the reaction of a metal salt (e.g., sulfates, chlorides) with this compound in a suitable solvent mdpi.com. The reaction conditions, such as pH and temperature, can influence the stoichiometry and structure of the final product. Orthanilic acid can be first converted into a Schiff base, which is then used for the preparation of metal complexes medchemexpress.com. This derivatization can introduce additional donor atoms and create more complex and stable coordination environments.
Studies on the closely related anthranilic acid (2-aminobenzoic acid) have shown the formation of complexes with a wide range of metals, including Zn(II), Cu(II), Co(II), and Ag(I), with varying stoichiometries such as 1:2 metal-to-ligand ratios nih.gov. It is established that orthanilic acid shows selective properties towards silver(I) ions researchgate.net. The characterization of these complexes is performed using techniques like FT-IR and UV-vis spectrometry, which help to elucidate the coordination mode between the metal and the ligand researchgate.netnih.gov.
Supramolecular Structures and Hydrogen-Bonded Networks
The ability of this compound to form hydrogen bonds is central to its role in constructing complex supramolecular architectures nih.gov. The molecule contains both hydrogen bond donors (the –NH₂ and –SO₃H groups) and acceptors (the nitrogen atom and the sulfonate oxygen atoms). This dual functionality allows it to engage in robust and directional intermolecular interactions, leading to the self-assembly of well-defined networks in the solid state nih.gov.
A significant application of this property is in peptide design. When incorporated into peptide sequences, orthanilic acid can promote the formation of reverse turns, inducing a folded conformation wikipedia.org. This is achieved through a robust 11-membered-ring hydrogen-bonding interaction, demonstrating its capacity to act as a structural scaffold wikipedia.org.
The formation of these networks is governed by the principles of supramolecular chemistry, where non-covalent interactions dictate the assembly of molecules into larger, ordered structures nih.gov. In the case of this compound, the intramolecular hydrogen bond between the ortho-positioned amino and sulfonic acid groups can also play a crucial role in determining the molecule's conformation and its subsequent intermolecular interactions mdpi.comnih.gov. The interplay between different types of hydrogen bonds (e.g., N–H···O, O–H···N) and other non-covalent forces leads to the formation of one-, two-, or three-dimensional networks nih.gov.
Coordination Modes and Isomeric Ligand Effects
The coordination behavior of 2-aminobenzenesulfonate (B1233890) is dictated by the presence and relative positions of its amino and sulfonate functional groups. As a ligand, it can adopt several coordination modes:
Monodentate: Coordination occurs through either the nitrogen of the amino group or one of the oxygen atoms of the sulfonate group.
Bidentate Chelating: Both the amino nitrogen and a sulfonate oxygen can bind to the same metal center, forming a stable chelate ring. The ortho position of the two groups in this compound makes it particularly well-suited for this mode of coordination.
Bridging: The ligand can bridge two or more metal centers, with the amino group coordinating to one metal and the sulfonate group to another, leading to the formation of polynuclear complexes or coordination polymers.
The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions, and the presence of other competing ligands scirp.orgnih.gov.
The isomeric position of the amino group relative to the sulfonate group (ortho, meta, or para) has a profound effect on the structure and properties of the resulting metal complexes. This is known as an isomeric ligand effect. While the ortho isomer (this compound) can readily form a chelate ring, the meta and para isomers are sterically prevented from doing so with a single metal ion. Instead, they are more likely to act as bridging ligands, connecting different metal centers to form extended network structures. This structural difference influences the physical and chemical properties of the complexes, such as their solubility, stability, and catalytic or electronic properties.
Analytical Methodologies for 2 Aminobenzenesulfonic Acid Quantification and Detection
Chromatographic Techniques
Chromatography is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. High-performance liquid chromatography and gas chromatography are the primary chromatographic methods utilized for the analysis of 2-aminobenzenesulfonic acid.
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of this compound due to its high resolution, sensitivity, and the ability to analyze non-volatile and thermally labile compounds without derivatization. selleckchem.com The purity of commercial this compound is often determined by HPLC, with typical purities exceeding 99%. selleckchem.comselleck.co.jpsahinlerkimya.com.trfishersci.ca
Reverse-phase HPLC is a common mode used for the separation of aminobenzenesulfonic acid isomers. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For instance, 3-aminobenzenesulfonic acid can be analyzed using a C18 or a specialized reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection, providing further structural information. sielc.com
Table 1: HPLC Methods for Aminobenzenesulfonic Acid Analysis
| Analytical Method | Stationary Phase | Mobile Phase | Detection | Application |
| Reverse-Phase HPLC | C18 or Newcrom R1 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV, MS | Purity and quantification of aminobenzenesulfonic acid isomers |
This table provides an example of typical HPLC conditions for the analysis of aminobenzenesulfonic acid isomers.
Gas Chromatography (GC) is another powerful separation technique, but its direct application to this compound is limited due to the compound's low volatility and thermal instability. To overcome this, derivatization is necessary to convert the non-volatile sulfonic acid into a more volatile derivative suitable for GC analysis.
One approach involves the formation of volatile derivatives such as TBDMS (tert-butyldimethylsilyl) derivatives. gcms-id.ca Another method involves converting the aminobenzenesulfonic acid to its corresponding sulfonyl chloride, which is more amenable to GC separation. This derivatization allows for the successful gas chromatographic analysis of aminobenzenesulfonic acids.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of GC with the identification capabilities of mass spectrometry. nih.gov Experimental GC-MS data for this compound is available in spectral databases, providing information on its fragmentation patterns which aids in its identification. nih.gov
Table 2: GC-MS Data for this compound
| Database ID | Instrument Type | Ionization Energy | Key Mass Fragments (m/z) |
| FiehnLib000025 | GC-EI-TOF | 70 eV | 65, 91, 173, 64, 93 |
This table presents an example of experimental GC-MS data for this compound, highlighting key mass fragments used for its identification. nih.gov
Spectrophotometric Methods
Spectrophotometric methods are based on the absorption or emission of electromagnetic radiation by the analyte. These techniques are often used for quantification due to their simplicity, speed, and cost-effectiveness.
This compound and its derivatives absorb ultraviolet-visible (UV-Vis) radiation due to the presence of the aromatic ring and the amino group. This property can be exploited for its direct quantification in solution. The UV-Vis spectrum of a compound is a plot of its absorbance versus wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.
The UV-Vis absorption spectra of aminobenzenesulfonic acid derivatives have been studied, and these spectra can be used to determine the concentration of the analyte in a sample by measuring the absorbance at a specific wavelength (λmax). nist.govnih.gov For instance, the UV/Visible spectrum of 4-aminobenzenesulfonic acid is well-documented in the NIST WebBook. nist.gov
Colorimetric assays involve the reaction of the analyte with a reagent to produce a colored product, the absorbance of which is then measured. While direct colorimetric assays for this compound are not common, it is widely used as a reagent in the colorimetric determination of other substances, most notably nitrite (B80452).
The Griess test is a classic colorimetric method for the determination of nitrite. acs.orgacs.org In this reaction, sulfanilic acid (4-aminobenzenesulfonic acid) is diazotized by nitrite in an acidic solution. The resulting diazonium salt is then coupled with a suitable aromatic amine, such as N-(1-Naphthyl)ethylenediamine, to form a highly colored azo dye. The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically. This method can be adapted for the determination of nitrate (B79036) after its reduction to nitrite. mdpi.com
An ultraviolet spectrophotometric method for the determination of nitrites has also been developed using 4-aminobenzenesulfonic acid. acs.orgacs.org This method is based on measuring the ultraviolet absorption of the diazotized 4-aminobenzenesulfonic acid. The procedure is carried out at a pH of 1.4, and the absorbance is measured at 270 mµ. acs.org
Table 3: Colorimetric Assay for Nitrite using Aminobenzenesulfonic Acid
| Analyte | Reagents | Principle | Detection Wavelength |
| Nitrite | 4-Aminobenzenesulfonic acid, N-(1-Naphthyl)ethylenediamine, Acid | Diazotization and azo coupling reaction | Visible range (e.g., 550 nm) elabscience.com |
| Nitrite | 4-Aminobenzenesulfonic acid, Acid | Diazotization | 270 nm acs.org |
This table summarizes the principles of colorimetric and UV spectrophotometric methods for nitrite determination using aminobenzenesulfonic acid as a key reagent.
Electrochemical Methods
Electrochemical methods offer high sensitivity, selectivity, and the potential for miniaturization and on-site analysis. libretexts.org These techniques involve the measurement of an electrical parameter, such as current or potential, that is related to the concentration of the analyte.
While direct electrochemical determination of this compound itself is not extensively reported, it is a key component in the development of electrochemical sensors. Specifically, poly(p-aminobenzene sulphonic acid) has been used to modify electrodes for the sensitive determination of various analytes. nih.govrsc.orgdntb.gov.ua
For example, a conducting poly(p-aminobenzene sulphonic acid) film modified glassy carbon electrode has been developed for the sensitive determination of Sudan I, a synthetic dye. nih.gov The modified electrode showed enhanced electrocatalytic activity towards the oxidation of Sudan I, allowing for its detection at low concentrations using square wave anodic stripping voltammetry. nih.gov In another application, a composite film of poly(p-aminobenzene sulfonic acid) and flower-like ZnO crystals was used to construct a sensitive electrochemical sensor for the determination of promethazine (B1679618) hydrochloride. rsc.org Furthermore, a poly(p-aminobenzenesulfonic acid) modified sensor has been successfully used for the electrochemical determination of norepinephrine (B1679862) in the presence of ascorbic acid. researchgate.net These examples demonstrate the utility of this compound as a monomer for creating polymer-based electrochemical sensors with tailored selectivity and sensitivity for a range of target molecules. The principle relies on the unique properties of the polymer film, which can preconcentrate the analyte at the electrode surface and facilitate its electrochemical reaction. nih.govmdpi.com
Emerging Analytical Techniques for Environmental and Biological Matrices
The quantification and detection of this compound in complex environmental and biological samples are continuously evolving, with new methodologies emerging to offer enhanced sensitivity, selectivity, and efficiency. These advanced techniques are crucial for monitoring its presence as a potential pollutant and for understanding its metabolic fate. This section explores some of the most promising analytical advancements, including hyphenated chromatographic techniques, sophisticated sensor technologies, and novel spectroscopic methods.
Hyphenated Chromatographic and Electrophoretic Techniques
Hyphenated techniques, which couple a separation method with a sensitive detection method, are powerful tools for the analysis of this compound.
Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique is particularly well-suited for the analysis of charged species like this compound in biological fluids such as urine. CE offers high separation efficiency, while MS provides sensitive and selective detection. Methods have been developed for the analysis of various analytes in urine, demonstrating low limits of detection (LODs) and good recoveries. For instance, a validated CE-MS method for amino acids in urine achieved LODs ranging from 0.63 to 29 µmol/L and recoveries between 92.0% and 123%. nih.gov While specific data for this compound is not extensively published, the principles and performance of CE-MS with similar compounds suggest its strong potential for this application. The inherent advantages of CE, such as minimal sample volume requirements and rapid analysis times, make it an attractive option for clinical and toxicological screening.
Ion Mobility-Mass Spectrometry (IM-MS): IM-MS adds another dimension of separation to traditional mass spectrometry, separating ions based on their size and shape (collision cross-section, CCS) as they drift through a gas-filled chamber. This is particularly valuable for distinguishing between isomers of this compound (ortho-, meta-, and para-), which have the same mass-to-charge ratio and can be challenging to separate by chromatography alone. The CCS value provides a unique physicochemical descriptor that aids in confident identification. nih.gov While extensive CCS libraries for a wide range of compounds are still under development, the ability of IM-MS to resolve isomeric and isobaric interferences is a significant advancement for metabolomic and environmental analyses. nih.govresearchgate.net For example, studies on other isomeric compounds have shown that even subtle structural differences can lead to separable arrival times in the ion mobility cell, allowing for their individual characterization. nih.gov
The table below illustrates the potential of hyphenated techniques for the analysis of compounds similar to this compound.
| Technique | Analyte Class | Matrix | Limit of Detection (LOD) | Recovery | Reference |
| CE-MS | Amino Acids | Urine | 0.63 - 29 µmol/L | 92.0 - 123% | nih.gov |
| IM-MS | Isomeric Peptides | N/A | N/A | N/A | mdpi.com |
Advanced Sensor Technologies
The development of novel sensor technologies offers the potential for rapid, on-site, and cost-effective detection of this compound.
Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. nih.gov These "plastic antibodies" can be integrated with various transducers (electrochemical, optical, etc.) to create highly selective and robust sensors. For instance, an electrochemical sensor based on a magnetic MIP has been developed for the recognition of sulfanilamide, a structurally related sulfonamide, achieving a low detection limit of 3.0 × 10⁻⁹ M in milk samples. nih.gov Another study detailed a potentiometric sensor for cocaine detection using MIP nanoparticles, demonstrating the versatility of this technology for small organic molecules. nih.gov The development of MIP-based sensors for this compound could provide a valuable tool for real-time monitoring in various matrices.
Quantum Dot-Based Fluorescent Sensors: Quantum dots (QDs) are semiconductor nanocrystals with unique optical properties, such as high quantum yield and photostability, making them excellent candidates for developing fluorescent sensors. mdpi.comnih.gov The fluorescence of QDs can be quenched or enhanced upon interaction with a target analyte. While specific QD-based sensors for this compound are still emerging, research has demonstrated their application for related compounds. For example, MIP-coated CdTe QDs have been used for the fluorometric detection of sulfadiazine (B1682646) in food samples. mdpi.com Furthermore, fluorescent carbon dots have been synthesized using sulfanilic acid as a precursor for the detection of nitrite, showcasing the involvement of this compound in the development of novel sensing platforms. nih.gov
The following table summarizes the performance of advanced sensors for analytes structurally related to this compound.
| Sensor Type | Target Analyte | Matrix | Limit of Detection (LOD) | Linear Range | Reference |
| MIP-Electrochemical | Sulfanilamide | Milk | 3.0 × 10⁻⁹ M | 1.0 × 10⁻⁸ to 1.0 × 10⁻⁷ M | nih.gov |
| MIP-SPR | Uric Acid | Aqueous Solution | 0.247 mg/L | N/A | nih.gov |
| QD@MIP Fluorescent | Sulfadiazine | Milk, Eggs, Honey | N/A | 10 - 60 ppm | mdpi.com |
Novel Spectroscopic Techniques
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information of molecules adsorbed on or near the surface of plasmonic nanostructures (typically gold or silver). The enhancement of the Raman signal can be several orders of magnitude, allowing for the detection of trace amounts of analytes. nih.gov SERS has been successfully applied to the analysis of sulfonamide drugs in water, with detection limits as low as 10 ng/mL. researchgate.net The rich spectral information provides a molecular fingerprint, enabling specific identification. While quantitative SERS can be challenging due to variations in substrate activity, the use of internal standards and advanced data analysis techniques like partial least-squares regression can yield reliable quantitative results. researchgate.net The development of reproducible and robust SERS substrates is an active area of research that will further expand its application for environmental and biological monitoring of compounds like this compound.
This table highlights the detection capabilities of SERS for related compounds.
| Technique | Analyte | Matrix | Limit of Detection (LOD) | Quantitative Method | Reference |
| SERS | Sulfonamides | Water | 10 ng/mL | Partial Least Squares Regression | researchgate.net |
| HPLC-SERS | Furazolidone | Sediment | < 1 µg/kg | N/A | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
